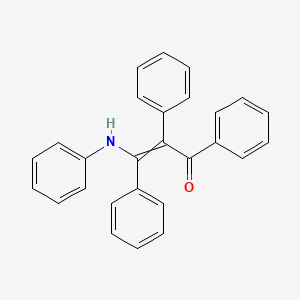
3-Anilino-1,2,3-triphenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilino-1,2,3-triphenylprop-2-en-1-one is an organic compound with the molecular formula C27H21NO. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. The structure of this compound includes an aniline group attached to a triphenylprop-2-en-1-one backbone, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1,2,3-triphenylprop-2-en-1-one typically involves the condensation of aniline with benzaldehyde derivatives under basic conditions. One common method is the Claisen-Schmidt condensation, where aniline reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Anilino-1,2,3-triphenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
3-Anilino-1,2,3-triphenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Anilino-1,2,3-triphenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 3-Anilino-1-(2-nitrophenyl)-2-propen-1-one
- 3-Anilino-1,3-diphenylprop-2-en-1-one
- 3-Anilino-5,5-dimethyl-2-cyclohexen-1-one
Uniqueness
3-Anilino-1,2,3-triphenylprop-2-en-1-one is unique due to its specific structural features, such as the triphenylprop-2-en-1-one backbone and the presence of an aniline group. These structural characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
63255-42-5 |
|---|---|
分子式 |
C27H21NO |
分子量 |
375.5 g/mol |
IUPAC名 |
3-anilino-1,2,3-triphenylprop-2-en-1-one |
InChI |
InChI=1S/C27H21NO/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28-24-19-11-4-12-20-24/h1-20,28H |
InChIキー |
PPVKQCCJAWGYFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


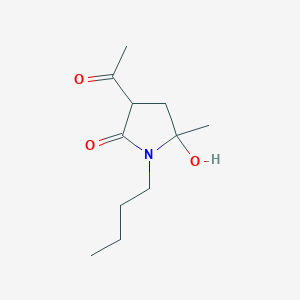

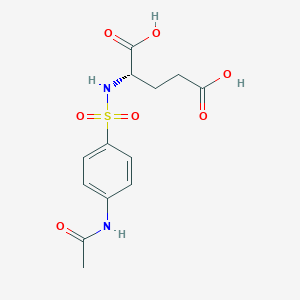
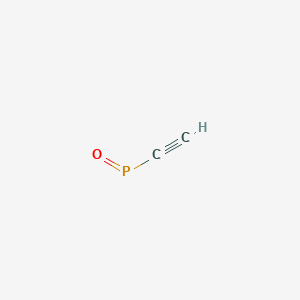
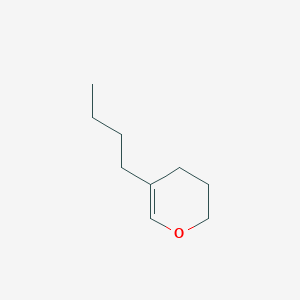
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)

![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)

![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)

![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)
